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Compound of Interest

Compound Name: Dicycloplatin

Cat. No.: B3257326

Introduction

Dicycloplatin is a novel platinum-based anticancer agent developed in China. It represents a
third-generation platinum analog, designed to improve upon the therapeutic index of its
predecessors, cisplatin and carboplatin. This technical guide provides an in-depth overview of
the discovery, development, mechanism of action, and clinical evaluation of Dicycloplatin, with
a focus on the quantitative data and experimental methodologies that have defined its
trajectory from laboratory to clinical application.

Discovery and Preclinical Development

Dicycloplatin was synthesized as a supramolecular complex of carboplatin and 1,1-
cyclobutanedicarboxylate (CBDCA)[1]. This unique structure confers greater stability and
solubility compared to carboplatin[1][2]. Preclinical studies demonstrated significant antitumor
activity across a range of cancer cell lines and in vivo models, with a favorable toxicity profile
compared to earlier platinum compounds|[3].

Preclinical Pharmacology and Toxicology

In preclinical pharmacology studies, Dicycloplatin exhibited potent cytotoxic effects against
various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of
drug potency, were determined in several human cancer cell lines.
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Cell Line Cancer Type IC50 (pM)

Not explicitly stated, but used
A2780 Ovarian Cancer at IC50 dose for molecular
studies[4]

Table 1: In Vitro Cytotoxicity of Dicycloplatin.

Preclinical toxicology studies in animal models indicated that Dicycloplatin has a different
safety profile from cisplatin and carboplatin. Notably, it demonstrated reduced nephrotoxicity
compared to cisplatin and a similar myelosuppressive effect to carboplatin.

Clinical Development

The clinical development of Dicycloplatin has progressed through Phase | and Phase Il trials,
primarily in China, where it was approved by the State Food and Drug Administration (SFDA) in
2012.

Phase | Clinical Trials

A Phase | dose-escalation study was conducted to determine the maximum tolerated dose
(MTD), safety, and pharmacokinetic profile of Dicycloplatin in patients with advanced solid
tumors.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://aacrjournals.org/cancerres/article/73/8_Supplement/2427/588321/Abstract-2427-Molecular-and-pharmacokinetic
https://www.benchchem.com/product/b3257326?utm_src=pdf-body
https://www.benchchem.com/product/b3257326?utm_src=pdf-body
https://www.benchchem.com/product/b3257326?utm_src=pdf-body
https://www.benchchem.com/product/b3257326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3257326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Value

Number of Patients 29

Dose Escalation Range 50 mg/m?2 to 650 mg/m?
Maximum Tolerated Dose (MTD) 550 mg/m?
Recommended Phase Il Dose 450 mg/m2

Pharmacokinetic Parameters (at 450 mg/m?2

dose)

Peak Plasma Concentration (Cmax) of
] ] 26.9 pg/ml (at 0.5 h)
Dicycloplatin prototype

Plasma Concentration of Dicycloplatin prototype

17.1 pg/ml
at 2h HO
Terminal half-life (t1/2) of total platinum 41.86 to 77.20 hours
Terminal half-life (t1/2) of free platinum 42.34 to 61.07 hours

Table 2: Summary of Phase | Clinical Trial Data for Dicycloplatin.

The primary dose-limiting toxicities observed were thrombocytopenia, anemia, and emesis.

Phase Il Clinical Trials

A randomized, double-blind Phase Il clinical trial compared the efficacy and safety of
Dicycloplatin plus paclitaxel versus carboplatin plus paclitaxel as a first-line treatment for
patients with advanced non-small-cell lung cancer (NSCLC).
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. Dicycloplatin + Carboplatin +
Endpoint . . p-value
Paclitaxel Paclitaxel
Efficacy
Objective Response
36.44% 30.51% 0.33
Rate (ORR)
Median Progression-
) 5.6 months 4.7 months 0.31
Free Survival (PFS)
Median Overall
_ 14.9 months 12.9 months 0.37
Survival (OS)
Grade 3/4 Adverse
Events
Nausea/Vomiting 29% (from Phase ) Not specified
Anemia/Thrombocyto -
) 7% (from Phase 1) Not specified
penia
Diarrhea 3% (from Phase 1) Not specified

Table 3: Efficacy and Safety Results from a Phase Il Trial in Advanced NSCLC.

The study concluded that the Dicycloplatin-containing regimen had a similar response rate
and survival to the carboplatin-containing regimen, with a tolerable safety profile.

Mechanism of Action

Dicycloplatin exerts its anticancer effects through the induction of DNA damage and
subsequent apoptosis. Similar to other platinum agents, it forms platinum-DNA adducts,
leading to the activation of the DNA damage response (DDR) pathway.

Signaling Pathways

Molecular studies in ovarian cancer cells have shown that Dicycloplatin activates key proteins
in the DDR pathway, including checkpoint kinase 2 (Chk2), p53, and BRCAL. This activation
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occurs in a time-dependent manner following drug exposure. The DDR signaling ultimately
leads to cell cycle arrest and apoptosis.

Cell Cycle Arrest

Dicycloplatin DNA Damage DNA Damage Response
yelop (Platinum Adducts) (DDR) Activation

Apoptosis

p-BRCA1

Click to download full resolution via product page
Caption: Dicycloplatin-induced DNA Damage Response Pathway.

The apoptotic cascade initiated by Dicycloplatin involves both the intrinsic (mitochondrial) and
extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen
species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c,
and activation of caspases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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